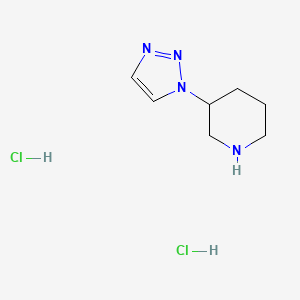

3-(Triazol-1-yl)piperidine;dihydrochloride

Description

Properties

IUPAC Name |

3-(triazol-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-7(6-8-3-1)11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGLAEAJDLFWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Salt Selection for 3-(Triazol-1-yl)piperidine Scaffolds

Topic: Physicochemical Properties & Salt Selection for 3-(Triazol-1-yl)piperidine Scaffolds Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.[1][2]

Executive Summary

The 3-(Triazol-1-yl)piperidine scaffold represents a critical structural motif in modern drug discovery, particularly in the design of fragment-based libraries, Janus kinase (JAK) inhibitors, and protein degraders.[1][2] This bicyclic system combines the high aqueous solubility and metabolic stability of the triazole ring with the versatile, basic handle of the piperidine.[1]

However, the development of this scaffold into a viable drug product presents specific physicochemical challenges. The secondary amine of the piperidine dictates the basicity, while the triazole moiety influences dipole moment and hygroscopicity.[1] This guide provides a technical deep-dive into the physicochemical properties of 3-(Triazol-1-yl)piperidine salts, offering a rational framework for salt selection, solid-state characterization, and pre-formulation optimization.[1][2]

Chemical Biology & Structural Context

The Scaffold Architecture

The core structure consists of a piperidine ring substituted at the C3 position by a triazole group (linked via N1).[1][2] This creates a chiral center at C3, necessitating enantioselective synthesis or chiral resolution during development.

-

Piperidine Moiety: Acts as the primary basic center (pKa ~9.0–10.5).[2] It is the primary site for protonation and salt formation.[1]

-

Triazole Moiety:

-

1,2,3-Triazole: Formed via "click" chemistry (CuAAC).[1][2] Exhibits high dipole moment (~5 D) and functions as a hydrogen bond acceptor.[2] Very weak basicity (pKa < 1.2).[1][2]

-

1,2,4-Triazole: Common in antifungal and CNS agents.[1] Amphoteric nature, but in this scaffold, it primarily acts as a neutral polar spacer.[2]

-

pKa Analysis & Salt Stoichiometry

Understanding the ionization profile is the prerequisite for salt selection.[1]

| Functional Group | Approximate pKa | Role in Salt Formation |

| Piperidine (Secondary Amine) | 9.5 ± 0.5 | Primary Salt Former. Readily accepts protons from weak and strong acids.[1][2] |

| Triazole (N2/N3) | ~1.0 – 2.5 | Secondary Site. Only protonated by very strong acids (e.g., excess HCl/H₂SO₄) leading to potential bis-salts (e.g., dihydrochloride).[1][2] |

Implication: Under physiological conditions (pH 7.4), the molecule is predominantly cationic (+1).[2] In the solid state, a 1:1 stoichiometry (monocation) is preferred for stability, though 1:2 salts (dihydrochloride) are common but often hygroscopic.[2]

Salt Selection Methodology

The selection of a counter-ion for 3-(Triazol-1-yl)piperidine is a balance between solubility (favored by halides) and crystallinity/non-hygroscopicity (favored by organic dicarboxylates).[1][2]

The "Golden Triangle" of Salt Selection

For this specific scaffold, the following counter-ions are recommended based on empirical stability data:

-

Hydrochloride (HCl):

-

Fumarate / Succinate:

-

Pros: Tend to form stable, non-hygroscopic 1:1 crystalline lattices; moderate solubility suitable for extended release.

-

Cons: Lower solubility compared to HCl.[1]

-

-

Tosylate / Mesylate:

Salt Screening Decision Matrix

The following diagram outlines the logical flow for selecting the optimal salt form for this scaffold.

Figure 1: Decision matrix for salt selection prioritizing solid-state stability.[1][2]

Physicochemical Characterization Protocols

To ensure the selected salt is viable for development, a rigorous characterization workflow is required.

Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity, a critical failure mode for piperidine HCl salts.[2]

-

Protocol:

-

Equilibrate 10-20 mg of sample at 0% RH (25°C).

-

Stepwise increase RH (10% increments) to 90% RH.

-

Hold each step until mass change <0.002% per minute.

-

Desorb back to 0% RH.[1]

-

-

Acceptance Criteria: Mass gain <2.0% at 80% RH is ideal.[1][2] A hysteresis loop indicates hydrate formation (common in 3-(Triazol-1-yl)piperidine dihydrochlorides).[1][2]

X-Ray Powder Diffraction (XRPD)

Objective: Confirm crystallinity and detect polymorphs.

-

Protocol:

-

Insight: Amorphous "halos" indicate poor salt formation or solvent trapping.[1] Sharp, distinct peaks confirm a stable crystal lattice.[2]

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point and solvate stability.

-

Protocol:

-

Heat sample (2-5 mg) in a crimped aluminum pan.

-

Rate: 10°C/min from 25°C to 300°C.

-

-

Interpretation:

Comparative Data Summary (Representative)

The following table summarizes typical physicochemical profiles for salts of the 3-(Triazol-1-yl)piperidine class based on literature precedents for similar piperidine-heterocycle hybrids.

| Property | Free Base | Hydrochloride (HCl) | Fumarate |

| Stoichiometry | N/A | 1:1 or 1:2 | 1:1 or 2:1 |

| Melting Point | 45–50 °C (Low) | 200–250 °C (High) | 160–180 °C (Moderate) |

| Aqueous Solubility | Low (<1 mg/mL) | Very High (>50 mg/mL) | Moderate (10–30 mg/mL) |

| Hygroscopicity | Low | High (Risk of Deliquescence) | Low (Non-hygroscopic) |

| Crystallinity | Waxy Solid / Oil | Good (Need solvent optimization) | Excellent |

Synthesis & Crystallization Workflow

Workflow Diagram

The synthesis of the salt requires careful control of stoichiometry to avoid mixed salt species (e.g., mixture of mono- and di-HCl).[1]

Figure 2: General workflow for salt crystallization.[1][2]

Critical Process Parameters (CPPs)

-

Solvent Choice: Avoid methanol for HCl salts if the product is highly soluble; use Isopropanol (IPA) or Ethyl Acetate (EtOAc) to force precipitation.[1][2]

-

Acid Equivalents:

References

-

PubChem. 3-(1H-1,2,3-triazol-1-yl)piperidine (Compound Summary). National Library of Medicine.[1] [Link][1][2]

-

Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.[2] Journal of Medicinal Chemistry, 67(10), 7788-7824.[1][2] [Link][1][2]

-

Google Patents. Neurotherapeutic azole compounds (US7598279B2). [1][2]

Sources

Technical Guide: Solubility Profile of 3-(Triazol-1-yl)piperidine Dihydrochloride

This guide details the solubility profiling of 3-(Triazol-1-yl)piperidine dihydrochloride , a critical heterocyclic building block in fragment-based drug discovery (FBDD).

Executive Summary & Chemical Identity

3-(Triazol-1-yl)piperidine dihydrochloride is a polar, hydrophilic salt commonly utilized as a scaffold in the synthesis of bioactive compounds (e.g., PARP inhibitors, antimicrobial agents). Its solubility profile is dominated by the high lattice energy of the dihydrochloride salt form, which generally confers exceptional aqueous solubility compared to its free base counterpart.

Chemical Specifications

| Property | Detail |

| Systematic Name | 3-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride |

| Molecular Formula | C₇H₁₄Cl₂N₄ |

| Molecular Weight | ~225.12 g/mol |

| Salt Stoichiometry | 1:2 (Base : HCl) |

| Predicted LogP | < 0.5 (Highly Hydrophilic) |

| pKa (Piperidine) | ~10.5 (Basic) |

| pKa (Triazole) | ~2.3 (Weakly Basic) |

Physicochemical Basis of Solubility

Understanding the why behind the solubility is as critical as the how.

The Dihydrochloride Advantage

The dihydrochloride form transforms the moderately polar free base into a highly ionic species.

-

Piperidine Ring: The secondary amine (N1) is fully protonated at physiological pH, serving as the primary hydration center.

-

Triazole Ring: The 1,2,4-triazole moiety is weakly basic. In the dihydrochloride form, the triazole ring is protonated, but this proton is labile (pKa ~2.3).

-

Aqueous Behavior: Upon dissolution, the compound undergoes rapid dissociation. The high enthalpy of hydration for the chloride ions and the ammonium cations overcomes the crystal lattice energy, driving dissolution.

Expert Insight: Because the triazolium proton has a low pKa (~2.3), dissolving this salt in unbuffered water will generate a highly acidic solution (pH < 3). This "self-buffering" effect at low pH stabilizes the dissolved species but can cause precipitation if diluted into a neutral buffer without adequate capacity.

Solubility Equilibrium Workflow

The following diagram illustrates the dynamic equilibrium between the solid salt and its solvated species, highlighting the critical role of pH.

Figure 1: Mechanistic pathway of dissolution. Note the hydrolysis step which actively lowers solvent pH.

Experimental Protocol: Thermodynamic Solubility

This protocol is the industry standard for determining the equilibrium solubility of hydrophilic salts. Unlike kinetic solubility (from DMSO stocks), this method uses solid material to ensure the crystal lattice energy is accounted for.

Materials Required[1]

-

Compound: 3-(Triazol-1-yl)piperidine dihydrochloride (Solid, >95% purity).

-

Media:

-

Milli-Q Water (pH 7.0).

-

PBS Buffer (pH 7.4).[1]

-

SGF (Simulated Gastric Fluid, pH 1.2).

-

-

Equipment: Thermomixer (25°C), HPLC-UV or LC-MS/MS, pH meter, 0.22 µm PVDF filters.

Step-by-Step Methodology

-

Saturation:

-

Weigh 10 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the test medium (Targeting >100 mg/mL concentration).

-

Observation Check: If the solid dissolves instantly, add more solid until a visible suspension remains. The presence of undissolved solid is mandatory to establish equilibrium.

-

-

Equilibration:

-

Incubate samples in a thermomixer at 25°C with agitation (750 rpm) for 24 hours .

-

Self-Validating Step: Measure the pH of the supernatant after 24 hours. A significant drift (e.g., pH 7.4 dropping to pH 4.0) indicates the buffer capacity was exceeded by the acidic salt.

-

-

Phase Separation:

-

Centrifuge at 15,000 rpm for 10 minutes.

-

Filter the supernatant using a 0.22 µm PVDF filter (pre-saturated to minimize drug adsorption).

-

-

Quantification:

-

Dilute the filtrate 1:100 and 1:1000 with mobile phase.

-

Analyze via HPLC-UV (Detection @ 210 nm for the amide/triazole absorbance).

-

Calculate concentration using a 5-point calibration curve of the standard.

-

Data Interpretation Table

| Medium | Expected Solubility | Mechanism |

| Water (Unbuffered) | > 100 mg/mL | High solubility driven by full ionization and acidic pH self-stabilization. |

| pH 1.2 (SGF) | > 100 mg/mL | Both nitrogens fully protonated; common ion effect (Cl-) is negligible due to high intrinsic solubility. |

| pH 7.4 (PBS) | Variable (High) | The salt may lower the buffer pH. If pH is maintained at 7.4, solubility remains high as the piperidine (pKa ~10.5) remains charged. |

The pH-Solubility Profile

The solubility of this compound is pH-dependent, governed by the Henderson-Hasselbalch equation.

-

pH < 2.3: Species is Dicationic (Piperidinium⁺ / Triazolium⁺). Maximum Solubility.

-

pH 2.3 - 10.0: Species is Monocationic (Piperidinium⁺ / Triazole neutral). High Solubility.

-

pH > 11.0: Species is Neutral (Free Base). Minimum Solubility (Precipitation risk).

Figure 2: Ionization states across the pH scale. The dihydrochloride salt ensures the compound enters solution in the 'Low pH' state.

Stability & Handling (Critical Control Points)

-

Hygroscopicity: Dihydrochloride salts of small polar amines are notoriously hygroscopic.

-

Protocol: Store in a desiccator at -20°C. Weigh rapidly in a humidity-controlled environment.

-

-

Stock Solutions:

-

Prepare stocks in water or DMSO .

-

Warning: Aqueous stocks will be acidic. Do not store for prolonged periods if the triazole ring is sensitive to acid hydrolysis (though 1,2,4-triazoles are generally stable).

-

References

-

Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2006. Link

- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard text for pH-solubility profiling).

-

Enamine Ltd. "Building Blocks: Heterocyclic Amines and Salts." (General reference for physicochemical properties of piperidine/triazole building blocks). Link

-

PubChem. "Compound Summary: 3-(1H-1,2,4-Triazol-1-yl)piperidine." National Library of Medicine. Link

-

Box, K. J., & Comer, J. E. "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 2008. Link

Sources

Safe Handling and Application Guide: 3-(1H-1,2,4-Triazol-1-yl)piperidine Dihydrochloride

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3-(1H-1,2,4-Triazol-1-yl)piperidine Dihydrochloride Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Scaffold for GPCR & Kinase Discovery

In the landscape of modern medicinal chemistry, 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride represents a critical "privileged structure."[1] This fragment combines the metabolic stability of the triazole ring with the versatile vectorization potential of the piperidine core. It is frequently employed as a building block in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors, specifically targeting pathways involved in CNS disorders and oncology.[1]

This guide transcends the standard Safety Data Sheet (SDS). It integrates rigorous safety protocols with practical, field-proven handling strategies to ensure both personnel safety and experimental integrity.[1]

Product Identification & Physicochemical Profile

Chemical Name: 3-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride Synonyms: 3-(1,2,4-Triazol-1-yl)piperidine 2HCl; 1-(Piperidin-3-yl)-1H-1,2,4-triazole dihydrochloride CAS Number (Free Base): 774511-83-0 CAS Number (Salt): Not universally assigned (treat as derivative of 774511-83-0) Molecular Formula: C₇H₁₂N₄[1] · 2HCl Molecular Weight: 225.12 g/mol (Salt); 152.19 g/mol (Free Base)[1]

| Property | Specification | Technical Insight |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or moisture absorption.[1] |

| Solubility | Highly soluble in Water, DMSO, Methanol | The dihydrochloride salt is polar; avoid non-polar solvents (Hexane, DCM) for dissolution. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to "caking" and stoichiometry errors. |

| Acidity (pH) | ~2.0 - 3.0 (10% aq.[1] solution) | Highly acidic due to dissociation of HCl; corrosive to metal spatulas. |

| Melting Point | >200°C (Decomposes) | High lattice energy of the salt form confers thermal stability relative to the free base. |

Hazard Identification & Risk Assessment

As a Senior Application Scientist, it is critical to understand why this compound is hazardous. The dihydrochloride salt is not merely an irritant; it is a proton donor that generates hydrochloric acid upon contact with moisture in mucous membranes.

GHS Classification (Derived from Analogous Piperidine Salts):

-

Skin Irritation (Category 2): Causes skin irritation via acid hydrolysis.

-

Eye Irritation (Category 2A): Causes serious eye irritation; risk of corneal opacity if untreated.

-

STOT-SE (Category 3): May cause respiratory irritation (dust inhalation).[1]

Mechanistic Hazard Logic

Figure 1: The hazard mechanism is driven by the rapid dissociation of the dihydrochloride salt in physiological moisture, generating localized acidity.

Strategic Handling & PPE

Standard "gloves and goggles" are insufficient for high-purity synthesis. The following protocols prevent compound degradation and personnel exposure.

1. Respiratory Protection:

-

Requirement: Handle strictly within a certified Chemical Fume Hood.

-

Logic: The fine crystalline dust is a potent respiratory irritant. If hood access is compromised, use a NIOSH N95 or P100 particulate respirator.

2. Dermal Protection:

-

Glove Selection: Nitrile gloves (minimum thickness 0.11 mm) are effective.

-

Double Gloving: Recommended during weighing. The outer glove should be changed immediately if contaminated to prevent transfer to instrument surfaces.

3. Equipment Compatibility:

-

Spatulas: Use PTFE (Teflon) coated or ceramic spatulas. Avoid stainless steel, as the acidic surface of the solid can cause micro-corrosion, introducing iron impurities into your reaction.

Experimental Workflow: Salt Neutralization (Free-Basing)

In many nucleophilic substitution reactions (e.g., S_NAr or amide coupling), the dihydrochloride salt will quench the base or fail to react. You must liberate the free amine in situ or ex situ.

Protocol: In Situ Neutralization for Amide Coupling

-

Dissolution: Dissolve 1.0 eq of 3-(Triazol-1-yl)piperidine 2HCl in dry DMF or DCM.

-

Base Addition: Add 3.0 - 3.5 equivalents of a tertiary amine base (DIPEA or TEA).[1]

-

Note: The first 2.0 equivalents neutralize the HCl. The excess ensures the piperidine nitrogen is deprotonated and nucleophilic.

-

-

Observation: The solution may become cloudy due to the precipitation of amine hydrochloride salts (e.g., DIPEA·HCl). This is normal.

-

Reaction: Add the electrophile (e.g., Acid Chloride or Activated Ester) only after a 10-minute equilibration period.

Workflow Diagram: Safe Usage in Synthesis

Figure 2: Step-by-step logic for activating the salt form for chemical synthesis.

Storage & Stability

The integrity of your research depends on the purity of your starting materials.

-

Storage Condition: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture absorption alters the molecular weight (via hydration), leading to incorrect stoichiometry calculations in synthesis.

-

Container: Tightly sealed amber glass vial. Parafilm is insufficient for long-term storage; use a screw cap with a Teflon liner.[1]

Emergency Response Protocols

Eye Contact:

-

Immediate Action: Rinse cautiously with water for at least 15 minutes.[2] Lift eyelids to ensure flushing of the salt trapped in the conjunctiva.

-

Medical Attention: Seek immediate medical advice. The acidic hydrolysis can cause rapid corneal damage.

Spill Cleanup:

-

Isolate: Evacuate the immediate area if dust is airborne.

-

PPE: Wear goggles, lab coat, and double nitrile gloves.

-

Neutralize: Cover the spill with solid sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize acidity.

-

Clean: Sweep up carefully to avoid dust generation. Wipe the surface with water followed by ethanol.

References

-

Biosynce . (n.d.). 3-(1H-1,2,4-Triazol-1-yl)piperidine CAS 774511-83-0.[1][3][4][5][6][7] Retrieved from [Link]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 19005928, 3-(1H-1,2,3-triazol-1-yl)piperidine. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

- 1. 1250764-81-8|3-(1H-1,2,4-Triazol-1-ylmethyl)piperidine|BLD Pharm [bldpharm.com]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. biosynce.com [biosynce.com]

- 4. biosynce.com [biosynce.com]

- 5. tlh.chemsynce.com [tlh.chemsynce.com]

- 6. ee.pharmasynce.com [ee.pharmasynce.com]

- 7. hr.pharmasynce.com [hr.pharmasynce.com]

The 3-(Triazol-1-yl)piperidine Dihydrochloride Scaffold: A Technical Guide for Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic environment, certain chemical motifs, often referred to as "privileged scaffolds," emerge as foundational building blocks for the development of new therapeutic agents. The 3-(Triazol-1-yl)piperidine dihydrochloride core is one such scaffold that has garnered significant attention for its versatile applications across various therapeutic areas. Its unique three-dimensional structure, combining the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the triazole moiety, provides a fertile ground for the design of potent and selective modulators of biological targets.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and extensive medicinal chemistry applications of the 3-(triazol-1-yl)piperidine scaffold, with a particular focus on its role in the development of antifungal and anticancer agents. By elucidating the underlying principles of its synthesis and the nuances of its structure-activity relationships, this guide aims to empower scientists to leverage this powerful scaffold in their own drug discovery endeavors.

Core Synthesis and Characterization: Establishing a Foundational Protocol

The successful application of any scaffold in medicinal chemistry hinges on a robust and reproducible synthetic route. The synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine, the parent compound of the dihydrochloride salt, can be achieved through several strategic approaches. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with the triazole anion.

A generalized synthetic workflow is depicted below:

Caption: Generalized Synthetic Workflow for 3-(Triazol-1-yl)piperidine.

A more detailed and self-validating experimental protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine from a commercially available starting material is provided below. This protocol is adapted from established procedures for analogous compounds and emphasizes safety and reproducibility.[1]

Detailed Experimental Protocol: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)piperidine

Materials and Reagents:

-

N-Boc-3-hydroxypiperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1,2,4-Triazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step 1: Mesylation of N-Boc-3-hydroxypiperidine

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(methylsulfonyloxy)piperidine, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

-

In a separate flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF.

-

Add a solution of 1,2,4-triazole (1.2 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the crude N-Boc-3-(methylsulfonyloxy)piperidine from Step 1 in anhydrous DMF to the triazole salt solution.

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-3-(1H-1,2,4-triazol-1-yl)piperidine.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-3-(1H-1,2,4-triazol-1-yl)piperidine in DCM.

-

Add trifluoroacetic acid (10 eq) and stir the mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether.

-

The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride as a white solid.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets

The 3-(triazol-1-yl)piperidine scaffold has proven to be a versatile platform for the development of a wide array of therapeutic agents. Its inherent structural features allow for the exploration of diverse chemical space through substitution at various positions on both the piperidine and triazole rings. This has led to the discovery of potent inhibitors for a range of biological targets, with antifungal and anticancer applications being particularly prominent.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant body of research has focused on the development of 3-(triazol-1-yl)piperidine derivatives as antifungal agents.[2][3][4] The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.

The interaction of triazole-based inhibitors with CYP51 is a well-established principle in antifungal drug design. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of the enzyme, effectively blocking its catalytic activity.[8] The piperidine ring and its substituents play a crucial role in optimizing the binding affinity and pharmacokinetic properties of these inhibitors.

Caption: Mechanism of Action of Triazole-Based Antifungal Agents.

Structure-Activity Relationship (SAR) Studies in Antifungal Agents:

Extensive SAR studies have been conducted to optimize the antifungal potency of 3-(triazol-1-yl)piperidine derivatives. These studies have revealed key structural features that contribute to enhanced activity.

| Compound ID | R1 (Piperidine N-substituent) | R2 (Triazole C-substituent) | MIC (μg/mL) vs. C. albicans | Reference |

| 1a | H | H | 16 | [9] |

| 1b | -CH2-Ph | H | 4 | [9] |

| 1c | -CH2-(4-F-Ph) | H | 2 | [3] |

| 1d | H | -CH2-Ph | 8 | [4] |

| 1e | -CH2-Ph | -CH2-Ph | 1 | [4] |

Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes.

The data suggests that substitution on both the piperidine nitrogen and the triazole ring can significantly impact antifungal activity. Lipophilic and aromatic substituents on the piperidine nitrogen often lead to increased potency, likely due to enhanced interactions with the active site of CYP51.

Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis

The 3-(triazol-1-yl)piperidine scaffold has also emerged as a promising framework for the development of novel anticancer agents.[10] Derivatives incorporating this scaffold have demonstrated cytotoxic activity against a range of cancer cell lines, often through mechanisms involving cell cycle arrest and the induction of apoptosis.[2][11][12]

One of the key mechanisms by which these compounds exert their anticancer effects is by disrupting the normal progression of the cell cycle.[13][14] Many triazole-containing compounds have been shown to induce cell cycle arrest at the G1 or G2/M phases, preventing cancer cells from proliferating.[11][13] This is often achieved by modulating the activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Caption: Induction of Cell Cycle Arrest by Triazole-Based Anticancer Agents.

Structure-Activity Relationship (SAR) Studies in Anticancer Agents:

The anticancer potency of 3-(triazol-1-yl)piperidine derivatives is highly dependent on the nature and position of substituents. SAR studies have been instrumental in identifying compounds with improved efficacy and selectivity.

| Compound ID | R1 (Piperidine N-substituent) | R2 (Triazole C-substituent) | IC50 (µM) vs. MCF-7 (Breast Cancer) | Reference |

| 2a | H | H | >100 | [10] |

| 2b | -SO2-Ph | H | 15.2 | [15] |

| 2c | -CO-Ph | H | 8.5 | [16] |

| 2d | H | 4-methoxyphenyl | 25.1 | [17] |

| 2e | -SO2-Ph | 4-methoxyphenyl | 5.8 | [18] |

Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes.

These findings highlight the importance of the substituents in modulating the anticancer activity. Electron-withdrawing groups on the piperidine nitrogen and aromatic moieties on the triazole ring appear to be favorable for enhanced cytotoxicity.

Conclusion and Future Perspectives

The 3-(triazol-1-yl)piperidine dihydrochloride scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily functionalized, provides a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives as both antifungal and anticancer agents underscores its therapeutic potential.

Future research in this area is likely to focus on several key aspects. The exploration of novel synthetic methodologies will undoubtedly lead to more efficient and diverse routes to new analogs. A deeper understanding of the molecular interactions between these compounds and their biological targets, aided by computational modeling and structural biology, will enable more rational drug design. Furthermore, the investigation of this scaffold in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, holds significant promise. As our understanding of the chemical and biological properties of the 3-(triazol-1-yl)piperidine scaffold continues to grow, so too will its impact on the discovery and development of new medicines.

References

-

Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. Chem Biodivers. 2023 Jul;20(7):e202300251. [Link]

-

Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry. 2020;20(13):1598-1611. [Link]

-

Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer. Bioorg Chem. 2025 Feb;155:108150. [Link]

-

Design, synthesis, anticancer and in silico assessment of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates. RSC Adv. 2022;12(43):28043-28059. [Link]

-

Triazole derivatives with improved in vitro antifungal activity over azole drugs. Bioorg Med Chem Lett. 2014 May 1;24(9):2069-73. [Link]

-

Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. Molecules. 2025 Jan 30;30(3):303. [Link]

-

Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Curr Pharm Des. 2023;29(43):3478-3487. [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Front Pharmacol. 2020;11:587395. [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

-

IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

MedChemComm. RSC Publishing. [Link]

-

Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors. Nat Commun. 2021;12(1):543. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals (Basel). 2022;15(11):1365. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Front Pharmacol. 2021;12:663339. [Link]

-

The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Int J Mol Sci. 2022;23(9):4877. [Link]

-

a. Mechanism of CYP51. b. Known CYP51 inhibitors. c. Isoprenyltriazoles tested in TcCYP51. ResearchGate. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules. 2012;17(5):5882-5890. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules. 2012;17(5):5882-5890. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem Soc Rev. 2011;40(5):2254-67. [Link]

-

New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld. 2024 Dec 31. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules. 2019 Mar 10;24(5):959. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Curr Protoc Chem Biol. 2011 Dec;3(4):153-62. [Link]

-

Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. ISRN Org Chem. 2013;2013:793579. [Link]

-

3-(1H-1,2,4-Triazol-1-yl)piperidine CAS 774511-83-0. Biosynce. [Link]

-

CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

-

Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorg Med Chem Lett. 2021 Nov 15;52:128390. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian J Chem. 2016;55B(1):89-95. [Link]

-

3-amino-1h-1,2,4-triazole. Organic Syntheses. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. J Med Chem. 2011;54(24):8563-74. [Link]

-

4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorg Med Chem Lett. 2010 May 1;20(9):2859-63. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023 Feb 2;28(3):1426. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. RSC Adv. 2018;8(51):29177-29188. [Link]

-

Synthesis and Analysis of 1,2,3-Triazol-1-yl Piperazine Compounds from 1-(3-azidopropyl)-4-(3-chlorophenyl). Zenodo. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front Chem. 2022;10:991278. [Link]

- Process for the preparation of 3-amino-1,2,4-triazole.

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chem Sci. 2023 Jan 12;14(4):943-950. [Link]

-

Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Front Pharmacol. 2025 Jun 8;16:1414441. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

-

Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. Prime Scholars. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]

- 8. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, anticancer and in silico assessment of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to 3-(Triazol-1-yl)piperidine: A Comparative Analysis of the Free Base and Dihydrochloride Salt

Abstract

In the landscape of modern drug discovery and development, the selection of an appropriate physical form for an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and clinical performance. More than half of all medicines are administered as salts, a testament to the profound impact that salt formation has on the physicochemical and biopharmaceutical properties of a drug candidate.[1][2][3] This guide provides an in-depth technical examination of 3-(1H-1,2,4-triazol-1-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry, by comparing its properties as a free base versus its dihydrochloride salt.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the critical implications of form selection for formulation, stability, and bioavailability.

Introduction: The Strategic Imperative of Salt Formation

The journey of a drug candidate from a promising lead molecule to a marketed therapeutic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Issues such as poor aqueous solubility, chemical instability, and difficult handling can derail even the most potent compounds. Salt formation represents a robust and widely implemented strategy to modulate these properties without altering the core pharmacophore.[7][8] By reacting an ionizable API—in this case, the basic 3-(triazol-1-yl)piperidine—with an acid, a salt is formed with distinct and often superior characteristics compared to the parent molecule, or "free base."[9][10]

3-(Triazol-1-yl)piperidine contains two basic nitrogen centers: the secondary amine within the piperidine ring and the nitrogen atoms of the triazole ring. This allows for the formation of salts, with the dihydrochloride being a common choice due to the well-understood properties and physiological compatibility of the chloride counter-ion.[1] This guide will dissect the fundamental differences between the 3-(triazol-1-yl)piperidine free base and its dihydrochloride salt, providing a framework for rational decision-making in research and development.

Molecular Structure and Salt Formation

The transformation from the free base to the dihydrochloride salt involves the protonation of the most basic nitrogen atoms by two equivalents of hydrochloric acid (HCl). The piperidine nitrogen is significantly more basic than the triazole nitrogens and will be the primary site of protonation. The second protonation occurs on one of the triazole ring nitrogens.

Note: The DOT script above is a template. Actual chemical structure images would be required for rendering.

Caption: Protonation of 3-(Triazol-1-yl)piperidine free base with HCl.

Comparative Physicochemical Properties: A Data-Driven Analysis

The decision to advance a free base or a salt form is contingent upon a thorough evaluation of their respective physicochemical properties. The conversion to a dihydrochloride salt fundamentally alters the molecule's solid-state and solution behavior.

| Property | 3-(Triazol-1-yl)piperidine Free Base | 3-(Triazol-1-yl)piperidine Dihydrochloride | Rationale & Implications |

| Aqueous Solubility | Low | High | The ionic nature of the salt allows for strong interactions with polar water molecules, drastically increasing solubility.[2][11] This is critical for developing parenteral (injectable) formulations and can improve dissolution rates for oral dosage forms.[8] |

| pH-Dependent Solubility | More soluble at acidic pH | More soluble across a wider pH range, especially acidic to neutral | The free base requires an acidic environment to become protonated and dissolve. The pre-formed salt is already ionized, though its solubility can decrease in highly basic conditions due to conversion back to the free base. |

| Lipophilicity (LogP) | Higher | Lower | The neutral free base is more lipid-soluble and can more readily cross biological membranes via passive diffusion. The charged salt is more hydrophilic, which can affect its absorption and distribution profile.[8] |

| Physical State & Stability | Can be amorphous or crystalline; potentially less stable | Typically a crystalline solid; higher physical stability | Crystalline solids have a highly ordered, lower-energy state, making them less prone to physical changes during storage.[1] The salt form is generally preferred for its stability. |

| Chemical Stability | More susceptible to degradation (e.g., oxidation) | Generally more chemically stable | The protonation of the basic nitrogen atoms can protect them from participating in degradation reactions, enhancing shelf-life.[11] |

| Hygroscopicity | Low | Moderate to High | Hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][12] This can affect powder flow, cause physical instability (deliquescence), and complicate manufacturing.[12] |

| Melting Point | Lower | Significantly Higher | The strong ionic forces in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces in the free base crystal, resulting in a higher melting point.[8] |

| pKa | pKa of piperidinium ion ~11 | N/A (already protonated) | The pKa of the conjugate acid dictates the pH at which 50% of the free base is ionized. This value is crucial for predicting its behavior in different physiological environments (e.g., stomach vs. intestine).[13] |

Experimental Workflows: From Synthesis to Characterization

A systematic approach is required to validate the properties of each form and make an informed selection.

Protocol: Synthesis of 3-(Triazol-1-yl)piperidine Dihydrochloride

This protocol describes a standard laboratory-scale conversion of the free base to the dihydrochloride salt.

-

Dissolution: Dissolve 1.0 equivalent of 3-(triazol-1-yl)piperidine free base in a suitable organic solvent (e.g., isopropanol or ethanol).

-

Acidification: While stirring, slowly add 2.1 equivalents of a solution of HCl in the same solvent (or a compatible one, like diethyl ether) at room temperature or in an ice bath to control any exotherm.

-

Precipitation & Crystallization: The dihydrochloride salt will typically precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete salt formation and crystallization.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the final product thoroughly under vacuum to yield the purified 3-(triazol-1-yl)piperidine dihydrochloride.[14]

Causality: Using a slight excess of HCl ensures the complete conversion of the free base to the dihydrochloride salt. Performing the reaction and washing steps at a reduced temperature minimizes the solubility of the salt in the solvent, thereby maximizing the yield.

Workflow: Comparative Physicochemical Characterization

The following workflow provides a logical sequence for a comprehensive characterization of the free base and its newly synthesized salt.

Caption: A logical workflow for the characterization of API forms.

Implications for Drug Development

The choice between the free base and the dihydrochloride salt has far-reaching consequences:

-

For Oral Formulations: The high solubility and potentially faster dissolution rate of the dihydrochloride salt can lead to improved and more consistent oral absorption.[1][7] However, if the salt is highly hygroscopic, it may require special packaging or formulation strategies to protect it from moisture.[12]

-

For Parenteral Formulations: The high aqueous solubility of the dihydrochloride salt makes it the clear choice for intravenous or intramuscular injections, which require the drug to be fully dissolved in an aqueous vehicle. The free base would likely be unsuitable for this route of administration.

-

For Preclinical Studies: It is crucial to select the salt form early, ideally before initiating long-term toxicology studies.[3] Changing the form later in development can be costly and time-consuming, as it may necessitate repeating key safety and formulation studies.[3]

-

For Chemical Synthesis and Manufacturing: The free base is the immediate product of many synthetic routes. The conversion to a salt adds an extra step to the process but often provides a more stable, crystalline solid that is easier to purify, handle, and store, which is a significant advantage for large-scale manufacturing.

Conclusion

The distinction between 3-(triazol-1-yl)piperidine free base and its dihydrochloride salt is not merely academic; it is a critical consideration that profoundly influences the entire drug development pipeline. The dihydrochloride salt offers significant advantages in terms of aqueous solubility and chemical/physical stability, which are often paramount for successful formulation. However, these benefits must be weighed against potential drawbacks, most notably hygroscopicity. The free base, while less soluble, offers higher lipophilicity, which may be advantageous for crossing certain biological barriers.

Ultimately, there is no universally "better" form. The optimal choice is context-dependent, guided by the intended route of administration, the desired pharmacokinetic profile, and the practicalities of manufacturing. A comprehensive, data-driven characterization, as outlined in this guide, is the only self-validating system for making this pivotal decision with confidence.

References

-

Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

-

What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. (2025). Dr.Oracle. [Link]

-

Role of Salt Selection in Drug Discovery and Development. (n.d.). ResearchGate. [Link]

-

Pouton, C. W. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. [Link]

-

Drug Salt Formation Services. (n.d.). CD Formulation. [Link]

-

Amine System Chemical Analysis Guide. (n.d.). Scribd. [Link]

-

Betha, B., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

-

Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. [Link]

-

Difference between amino acid free base and its hydrochloride salt?. (2018). ResearchGate. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2017). RSC Publishing. [Link]

-

Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. (2025). ACS Publications. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

-

Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

-

Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. (2022). Arabian Journal of Chemistry. [Link]

-

Scheme 3 Calculated values of pKa(THF) of the investigated triazoles. (n.d.). ResearchGate. [Link]

-

Amino Acid Freebase vs. HCl Salt. (2017). Reddit. [Link]

-

Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. (2021). PubMed. [Link]

-

Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2025). ResearchGate. [Link]

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). MDPI. [Link]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Scientific & Academic Publishing. [Link]

-

Calculated pKa values for C-H bonds in 1 and 3. (n.d.). ResearchGate. [Link]

-

3-(1h-1,2,3-triazol-1-yl)piperidine. (n.d.). PubChemLite. [Link]

-

3-(1h-1,2,4-triazol-1-yl)piperidine. (n.d.). PubChemLite. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. [Link]

-

Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences. [Link]

-

4-(4-(((1H-Benzo[d][1][2][7]triazol-1-yl)oxy)methyl). (n.d.). MDPI. [Link]

-

4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). PubMed. [Link]

-

Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. (2025). RSC Publishing. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). ResearchGate. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Salt Formation Services - CD Formulation [formulationbio.com]

- 4. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. bjcardio.co.uk [bjcardio.co.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

using 3-(Triazol-1-yl)piperidine dihydrochloride as a building block

This Application Note and Protocol Guide details the strategic use of 3-(1,2,4-Triazol-1-yl)piperidine dihydrochloride as a building block in drug discovery.[1]

Note on Nomenclature & Isomerism: The designation "3-(Triazol-1-yl)" strictly implies that the triazole ring is attached to the piperidine scaffold via a Nitrogen atom (N1) .[1][2] This is distinct from the carbon-linked 3-(Triazol-3-yl) isomer.[1][2] This guide focuses on the N-linked isomer (e.g., related to CAS 774511-83-0 for the free base), a privileged scaffold for modulating lipophilicity and metabolic stability in kinase and GPCR ligands.[1]

Strategic Integration in Medicinal Chemistry Workflows

Executive Summary

3-(1,2,4-Triazol-1-yl)piperidine dihydrochloride is a high-value saturated heterocyclic building block.[1][2] Unlike the flat aromatic rings (e.g., phenyl, pyridine) traditionally used in drug design, this scaffold offers three-dimensionality (

The dihydrochloride salt form is the industry standard for stability, preventing the secondary amine from reacting with atmospheric

Key Physiochemical Attributes

| Property | Value / Characteristic | Impact on Drug Design |

| Structure | Piperidine (C3) linked to Triazole (N1) | Introduces a metabolic "soft spot" blocker and dipole modulation.[1][2] |

| Salt Form | Dihydrochloride ([1][2][3]• 2HCl) | Highly hygroscopic; requires neutralization before coupling.[1][2] |

| pKa (Calc) | Piperidine NH: ~9.8 | Triazole: ~2.3 | Basic amine requires strong organic bases (DIPEA/TEA) or inorganic scavengers.[1][2] |

| H-Bonding | 2 Acceptors (Triazole N), 1 Donor (Piperidine NH) | Excellent for engaging solvent-exposed water networks or specific receptor pockets.[1] |

Critical Handling & Storage Protocols

The Challenge: The dihydrochloride salt is hygroscopic .[1][2] Exposure to ambient moisture leads to "clumping," which causes weighing errors and stoichiometry mismatches in sensitive reactions (e.g., Buchwald-Hartwig).[1][2]

Protocol A: Storage and Weighing

-

Long-Term Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the vial is tightly sealed with Parafilm.[1][2]

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

-

Weighing:

-

Drying: If the solid appears sticky or glassy, dry under high vacuum (0.1 mbar) at 40°C for 4 hours over

before use.

Synthetic Workflows & Activation

The core utility of this building block lies in functionalizing the secondary amine (piperidine NH).[2] The triazole ring remains inert under most standard coupling conditions, acting as a stable spectator.[2]

Visual Workflow: From Salt to Scaffold

The following diagram illustrates the critical "Salt Break" step required before divergent synthesis.

Figure 1: Activation workflow.[1][2] The 2HCl salt requires >2 equivalents of base to neutralize the HCl and liberate the nucleophilic amine.[2]

Experimental Protocols

Protocol B: "Salt-Break" & Amide Coupling (Standard Procedure)

Use this protocol for attaching the scaffold to carboxylic acids (e.g., fragment growing).[1]

Reagents:

-

3-(1,2,4-Triazol-1-yl)piperidine[1][4][5] • 2HCl (1.0 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equiv ) — Critical Excess[1]

Step-by-Step:

-

Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration).

-

Activation: Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes to form the activated ester.

-

Salt Break (In-situ): In a separate vial, suspend the Piperidine • 2HCl (1.0 eq) in DMF.[1][2] Add the remaining DIPEA (3.0 eq).[1][2]

-

Addition: Transfer the activated ester solution to the piperidine suspension.

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1][2]

-

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid) and brine. Dry over

Protocol C: SNAr Reaction (Kinase Scaffold Synthesis)

Use this protocol for attaching the piperidine to electron-deficient heteroaromatics (e.g., 4-chloropyrimidine, 2-fluoronitrobenzene).[1]

Reagents:

-

3-(1,2,4-Triazol-1-yl)piperidine[1][4][5] • 2HCl (1.0 equiv)[1]

-

Electrophile (Ar-Cl / Ar-F) (1.0 equiv)[1]

-

(3.0 - 4.0 equiv) or

Step-by-Step:

-

Preparation: Combine the Piperidine • 2HCl, Electrophile, and finely ground

in a microwave vial. -

Solvent: Add DMSO (0.5 M concentration).

-

Reaction: Heat to 80–100°C for 4–12 hours.

-

Why Carbonate? Inorganic bases are preferred here to sequester the 2 equivalents of HCl effectively without competing as nucleophiles (unlike pyridine/TEA).[2]

-

-

Quench: Pour into crushed ice/water. The product often precipitates.[2] Filter and wash with water.[1][2]

Troubleshooting & Optimization Guide

Common Pitfall: Catalyst Poisoning

The 1,2,4-triazole ring contains

Solution:

-

Increase Catalyst Loading: Use 5–10 mol% Pd instead of standard 1–3%.

-

Ligand Choice: Use bulky, biaryl phosphine ligands (e.g., XPhos, BrettPhos ) that bind Pd tightly and prevent displacement by the triazole nitrogen.[1][2]

-

Pre-Scavenging: Ensure the free base is generated cleanly before adding the catalyst.[1][2] Residual HCl will protonate the ligand.[1][2]

Solubility Issues

The 2HCl salt is soluble in water, MeOH, and DMSO but insoluble in DCM, EtOAc, and Toluene.[1][2]

-

Protocol Adjustment: If a reaction requires DCM (e.g., reaction with acid chlorides), you must perform a biphasic extraction (DCM / 1M NaOH) to isolate the free base oil first, dry it, and then use it in the reaction.[1][2] Do not attempt to use the salt directly in DCM with TEA; the conversion is often sluggish due to poor solubility.[2]

Scientific Rationale (Mechanism)[1][6][8][9]

The 3-(Triazol-1-yl)piperidine scaffold serves as a bioisostere for 3-amidopiperidines or 3-phenylpiperidines.[1][2]

-

Dipole Effects: The triazole ring has a high dipole moment (~5 D).[1][2] Orienting this dipole at the C3 position can lock the piperidine chair conformation, reducing the entropic penalty upon binding to a protein target.[2]

-

Metabolic Stability: The triazole nitrogen (N1) blocks the C3 position from metabolic oxidation (hydroxylation), a common clearance pathway for simple piperidines.[1][2]

Pharmacophore Map

Figure 2: Pharmacophore interactions.[1] The triazole acts as a stable H-bond acceptor, while the piperidine provides the vector for scaffold attachment.

References

-

Structure & Properties

-

Triazole Applications in Medicinal Chemistry

-

Piperidine Scaffold Utility

-

Reaction Protocols (SNAr & Coupling)

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(1H-1,2,4-triazol-3-yl)piperazine dihydrochloride [cymitquimica.com]

- 3. 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride | 1185301-61-4 | Benchchem [benchchem.com]

- 4. biosynce.com [biosynce.com]

- 5. 1250764-81-8|3-(1H-1,2,4-Triazol-1-ylmethyl)piperidine|BLD Pharm [bldpharm.com]

- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Converting 3-(Triazol-1-yl)piperidine 2HCl to Free Base

Abstract & Chemical Context

This guide details the protocol for the neutralization of 3-(1,2,4-triazol-1-yl)piperidine dihydrochloride (2HCl salt) to its free base form. This intermediate is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

The conversion presents a specific challenge: Hydrophilicity.

Unlike simple lipophilic amines, the presence of the triazole ring (

Chemical Transformation

The starting material exists as a dihydrochloride salt, meaning both the piperidine nitrogen and the triazole system (or the lattice) hold protons/HCl. To isolate the free base, the pH must be elevated significantly above the highest

| Component | Moiety | Approx | State at pH 7 | Target State (pH > 12) |

| Piperidine | Secondary Amine | ~11.1 | Protonated ( | Neutral ( |

| Triazole | 1,2,4-Triazole N4 | ~2.2 | Neutral | Neutral |

| Triazole | 1,2,4-Triazole N2 | ~10.3 (deprotonation) | Neutral | Neutral |

Key Insight: You must reach a pH > 12.5 to ensure >95% of the piperidine exists as the free base. Using weak bases (bicarbonate) will fail to fully deprotonate the piperidine.

Method A: Biphasic Liquid-Liquid Extraction (Scale-Up Friendly)

Recommended for batches > 1g where subsequent reactions are performed in organic solvents.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Starting Material: 3-(Triazol-1-yl)piperidine 2HCl

-

Base: 4M Sodium Hydroxide (NaOH) or Potassium Carbonate (

) -

Solvent A (Aqueous): Distilled Water

-

Solvent B (Organic): Dichloromethane (DCM) OR Chloroform:Isopropanol (3:1 v/v)

-

Note: The 3:1 CHCl3:IPA mixture is far superior for extracting polar amines than DCM.

-

-

Drying Agent: Anhydrous Sodium Sulfate (

)[1]

Protocol Steps

-

Dissolution: Dissolve the 2HCl salt in the minimum amount of water necessary (approx. 3-5 mL per gram of salt). The solution will be acidic (pH < 2).

-

Basification:

-

Place the vessel in an ice bath (neutralization is exothermic).

-

Slowly add 4M NaOH dropwise with stirring.

-

Target: Adjust pH to 12-14 . Monitor using high-range pH paper or a calibrated probe.

-

Observation: The solution may become cloudy as the free base oils out.

-

-

Salting Out (Critical Step):

-

Add solid Sodium Chloride (NaCl) to the aqueous phase until saturation.

-

Why? This increases the ionic strength of the aqueous layer, forcing the organic free base out of the water and into the organic solvent (The "Salting-Out Effect").

-

-

Extraction:

-

Extract the aqueous layer 4 times with the chosen organic solvent (DCM or CHCl3:IPA).

-

Volume: Use a 1:1 ratio of aqueous-to-organic solvent for each extraction.

-

-

Drying & Concentration:

Workflow Visualization

Figure 1: Optimized Biphasic Extraction Workflow focusing on ionic strength adjustment.

Method B: Ion Exchange Chromatography (High Purity)

Recommended for analytical standards or when the free base is highly water-soluble.

Reagents

-

Resin: Strongly Basic Anion Exchange Resin (e.g., Amberlyst A-26 OH form or Dowex 1X8).

-

Solvent: Methanol (MeOH).[3]

Protocol Steps

-

Resin Preparation: Wash the resin with MeOH to remove preservatives.

-

Loading: Dissolve the 2HCl salt in MeOH. Load onto the resin column.

-

Exchange Mechanism:

-

The Cl- ions are trapped on the resin; the free base flows through.

-

-

Elution: Elute with MeOH. The free base will elute in the void volume.

-

Isolation: Concentrate the methanolic fractions to obtain the pure free base.

Method C: In-Situ Neutralization (Synthesis Efficiency)

Recommended if the free base is immediately used in an alkylation or acylation reaction.

Do not isolate the free base. Instead, perform the "free-basing" inside the reaction vessel.

-

Solvent: Suspend the 2HCl salt in the reaction solvent (e.g., DMF, Acetonitrile).

-

Base Addition: Add 3.0 to 4.0 equivalents of DIPEA (Diisopropylethylamine) or finely ground

.-

Why 3.0 eq? 2.0 eq to neutralize the 2HCl, 1.0+ eq to drive the subsequent nucleophilic reaction.

-

-

Time: Stir for 30-60 minutes at Room Temperature.

-

Proceed: Add the electrophile (e.g., alkyl halide) directly to this mixture.

Troubleshooting & Critical Analysis

The "Water Trap" (Low Yield)

-

Symptom: You neutralized the salt, but after extraction, the organic layer contains very little product.

-

Cause: The 3-(triazol-1-yl)piperidine is highly polar and prefers the aqueous phase.

-

Solution:

-

Switch solvent from DCM to CHCl3:IPA (3:1) or n-Butanol .

-

Ensure the aqueous phase is saturated with NaCl .

-

Perform Continuous Liquid-Liquid Extraction if available.

-

Hygroscopicity

-

Symptom: The isolated oil turns into a goo or absorbs weight over time.

-

Cause: Triazoles are hydrogen-bond acceptors; piperidines are donors. They avidly absorb atmospheric moisture.

-

Solution: Store under Nitrogen/Argon in a desiccator. If a solid is required, attempt to recrystallize from cold Diethyl Ether/Hexane, though this may be difficult.

Safety & Hazards

-

HCl Gas: If neutralizing large quantities of dry salt with concentrated base, HCl fumes may evolve. Always add base to the solution, not vice versa.

-

Pressurization: Extraction with carbonate bases releases

. Vent separatory funnels frequently. -

Skin Contact: Piperidine derivatives are often skin irritants and sensitizers. Wear nitrile gloves and work in a fume hood.

References

-

pKa Values of Triazoles

- Source: Garrido, G. et al. "Acid-base properties of 1,2,4-triazole derivatives in aqueous and micellar media.

- Relevance: Establishes the necessity of high pH (>10) to prevent protonation of the triazole ring during extraction.

-

Extraction of Polar Amines

- Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. Chapter 8: Acidity, Basicity, and pKa.

- Relevance: Foundational theory for the "Salting Out" method and solvent selection (CHCl3/IPA) for polar amines.

-

Synthesis of Triazolyl-Piperidines

- Source: Patent WO2011068211.

- Relevance: Describes the handling of similar piperidine-triazole intermedi

-

General Protocol for Amine Salt Neutralization

- Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

- Relevance: Standard operating procedures for basific

Sources

Application Notes and Protocols for Reductive Amination Reactions Using 3-(Triazol-1-yl)piperidine

Introduction: The Significance of the 3-(Triazol-1-yl)piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. When functionalized with a triazole ring, as in 3-(Triazol-1-yl)piperidine, the resulting molecule combines the favorable pharmacokinetic properties of the piperidine core with the metabolic stability and hydrogen bond accepting capabilities of the triazole moiety. This unique combination has led to the incorporation of the 3-(Triazol-1-yl)piperidine scaffold in a variety of therapeutic agents, targeting a range of diseases.

Reductive amination stands out as a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering a highly efficient and controlled method for the synthesis of secondary and tertiary amines.[3][4][5] This two-step, one-pot process, involving the initial formation of an iminium ion from an amine and a carbonyl compound followed by its in-situ reduction, is particularly valuable in the pharmaceutical industry for the construction of complex amine-containing molecules.[3][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of reductive amination reactions utilizing 3-(Triazol-1-yl)piperidine as the amine component.

Understanding the Reductive Amination of 3-(Triazol-1-yl)piperidine: Mechanistic Insights

The reductive amination of 3-(Triazol-1-yl)piperidine with an aldehyde or ketone proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the secondary amine of the piperidine ring onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to generate a transient iminium ion. The choice of a suitable reducing agent is critical at this stage; it must be mild enough to not reduce the starting carbonyl compound but sufficiently reactive to reduce the iminium ion to the desired amine product.[5][6]

Due to the electron-withdrawing nature of the triazole ring, the nitrogen atom of the piperidine in 3-(Triazol-1-yl)piperidine is less nucleophilic compared to simple alkylamines. This can sometimes slow down the initial imine formation. However, the use of appropriate catalysts and reaction conditions can effectively overcome this challenge.

Figure 1: General mechanism of reductive amination with 3-(Triazol-1-yl)piperidine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 3-(Triazol-1-yl)piperidine with a representative aldehyde and ketone. These protocols are designed to be robust and scalable, with a focus on achieving high yields and purity.

Protocol 1: Reductive Amination with an Aliphatic Aldehyde using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce aldehydes or ketones.[7][8][9]

Materials:

-

3-(Triazol-1-yl)piperidine

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(Triazol-1-yl)piperidine (1.0 eq.).

-

Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Add isobutyraldehyde (1.2 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-isobutyl-3-(triazol-1-yl)piperidine.

Protocol 2: Reductive Amination with a Ketone using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)

For less reactive ketones or when a stronger reducing system is required, the combination of triethylsilane and trifluoroacetic acid provides a robust alternative.[10][11]

Materials:

-

3-(Triazol-1-yl)piperidine

-

Cyclohexanone

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-(Triazol-1-yl)piperidine (1.0 eq.) and cyclohexanone (1.2 eq.) in dichloromethane (DCM) (approximately 0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (2.0 eq.) to the reaction mixture.

-

Add triethylsilane (Et₃SiH) (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-